An In-Depth Technical Guide to 1,3-Dioctyl-2-thiourea (CAS: 34853-57-1)
An In-Depth Technical Guide to 1,3-Dioctyl-2-thiourea (CAS: 34853-57-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,3-Dioctyl-2-thiourea, a symmetrically substituted dialkylthiourea. While specific research on this particular molecule is limited, this document synthesizes available data and extrapolates from the well-documented chemistry of the broader class of 1,3-disubstituted thioureas to offer valuable insights for its potential application in research and development.
Core Molecular Attributes
1,3-Dioctyl-2-thiourea is a solid organic compound characterized by a thiocarbonyl group flanked by two octyl chains. These long alkyl chains impart significant lipophilicity to the molecule, influencing its solubility and potential interactions with biological membranes and nonpolar matrices.
| Property | Value | Source(s) |
| CAS Number | 34853-57-1 | [1][2] |
| Molecular Formula | C₁₇H₃₆N₂S | [3] |
| Molecular Weight | 300.55 g/mol | [1][4] |
| Physical Form | Solid | [1] |
| InChIKey | RNGRBOULPSEYNL-UHFFFAOYSA-N | [3] |
| SMILES | CCCCCCCCN\C(=S)\NCCCCCCCC | [3] |
Synthesis and Chemical Reactivity
The synthesis of 1,3-disubstituted thioureas like 1,3-Dioctyl-2-thiourea is well-established in organic chemistry. These methods are generally robust and can be adapted for this specific compound.
General Synthetic Routes
Several reliable methods exist for the synthesis of symmetrically disubstituted thioureas. A common and efficient approach involves the reaction of a primary amine with carbon disulfide.[5]
Plausible Synthesis of 1,3-Dioctyl-2-thiourea:
A likely synthetic pathway for 1,3-Dioctyl-2-thiourea involves the condensation of two equivalents of octylamine with one equivalent of a thiocarbonyl transfer reagent, such as carbon disulfide. The reaction mechanism typically proceeds through the formation of a dithiocarbamic acid intermediate, which then reacts with a second molecule of the amine to yield the thiourea and hydrogen sulfide.
Chemical Reactivity
The thiourea moiety is a versatile functional group. The sulfur atom is nucleophilic, while the N-H protons are weakly acidic. The molecule can exist in tautomeric equilibrium between the thione and thiol forms. This reactivity makes 1,3-disubstituted thioureas valuable intermediates in the synthesis of various heterocyclic compounds, such as thiazolidines and thiobarbituric acids.[6]
Potential Applications in Research and Drug Development
While specific applications for 1,3-Dioctyl-2-thiourea are not extensively documented, the broader class of 1,3-disubstituted thioureas has garnered significant interest in medicinal chemistry due to a wide range of biological activities.[7] The presence of the lipophilic octyl chains in 1,3-Dioctyl-2-thiourea suggests potential for interactions with lipid-rich environments, such as cell membranes.
Antimicrobial and Antifungal Activity
Thiourea derivatives are known to possess antibacterial and antifungal properties.[7][8] The mechanism of action is often attributed to the ability of the thiourea scaffold to chelate essential metal ions or interfere with enzymatic processes within the microbial cells.
Anticancer Potential
A growing body of research highlights the cytotoxic effects of 1,3-disubstituted thiourea derivatives against various cancer cell lines.[9][10] These compounds can induce apoptosis and inhibit key signaling pathways involved in tumor growth and proliferation.[10] The lipophilic nature of 1,3-Dioctyl-2-thiourea could enhance its ability to cross cell membranes and exert cytotoxic effects.
Enzyme Inhibition
The thiourea functional group is a known inhibitor of various enzymes. For instance, some thiourea derivatives have been shown to inhibit esterases and proteases.[11] This inhibitory activity is a key area of investigation for the development of new therapeutic agents.
Use as a Synthetic Building Block
1,3-disubstituted thioureas are valuable synthons for the creation of more complex heterocyclic structures with proven biological activities.[6][12] 1,3-Dioctyl-2-thiourea can serve as a starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Safety and Handling
Based on the Safety Data Sheet (SDS) for 1,3-Dioctyl-2-thiourea, the compound is classified with several hazards.[13]
| Hazard | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | P302+P352: IF ON SKIN: wash with plenty of soap and water. |
| Skin Irritation | Category 2 (Causes skin irritation) | P332+P313: IF SKIN irritation occurs: Get medical advice/attention. |
| Eye Irritation | Category 2B (Causes eye irritation) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing. |
| Respiratory Tract Irritation | Category 3 (May cause respiratory irritation) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Analytical Characterization
The characterization of 1,3-Dioctyl-2-thiourea would typically involve a combination of standard analytical techniques to confirm its identity and purity.
Typical Analytical Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons on the octyl chains and the N-H protons. ¹³C NMR would confirm the presence of the thiocarbonyl carbon and the carbons of the alkyl chains.[14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching, C-H stretching of the alkyl chains, and the C=S stretching of the thiocarbonyl group.[14]
-
Mass Spectrometry (MS): MS would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.[3]
-
Elemental Analysis: This technique would provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the molecular formula C₁₇H₃₆N₂S.[15]
Conclusion and Future Perspectives
1,3-Dioctyl-2-thiourea is a lipophilic, symmetrically disubstituted thiourea. While it is not a widely studied compound, its chemical nature and the known biological activities of related thiourea derivatives suggest its potential as a valuable molecule in several areas of research and development. Its utility as a synthetic intermediate for more complex heterocyclic structures is clear. Furthermore, its potential as a bioactive compound, particularly in antimicrobial and anticancer applications, warrants further investigation. The long octyl chains are a distinguishing feature that may confer unique properties related to membrane interaction and solubility, making it an interesting candidate for structure-activity relationship studies. As with any research chemical, proper safety precautions must be observed during handling and use.
References
-
XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 34853-57-1 Name ... [Link]
- Ghosh, H. (2025). 1,3-Disubstituted Thioureas: Versatile Building Blocks for the Construction of Heterocycles. Synlett, 36(08), 1-7.
- Al-Omair, M. A., et al. (2022). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances, 12(43), 28269-28282.
- Pfaltz & Bauer. (n.d.).
- Anouar, E. H., et al. (2018). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Journal of the Chilean Chemical Society, 63(4), 4216-4224.
- Ilies, M., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7149.
-
RG166073. CAS#34853-57-1|1,3-DIOCTYL-2-THIOUREA|RG166073|1,3-二辛... [Link]
- Strzyga-Łach, P., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 982, 176885.
- Al-Zoubi, W. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
- Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11703.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1,3-Diphenyl-2-thiourea in Modern Dye Synthesis. [Link]
- D'Cruz, O. J., et al. (2000). Novel thiourea compounds as dual-function microbicides. Biology of Reproduction, 63(1), 196-205.
- Al-Salim, Y. M., & Al-Asadi, R. (2023). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
-
Izmest'ev, A. N., et al. (2025). Application of 1,3-disubstituted thioureas as a key synthons for the synthesis of novel 5,7-disubstituted perhydroimidazo[4,5-e][1][2][4]triazinethiones. ResearchGate.
- Canudo-Barreras, G., & Herrera, R. P. (2023). New Twists in the Chemistry of Thioureas: 1,3-Thiazolidines as a Vector of Sustainability. Chemistry–A European Journal, e202301826.
-
ResearchGate. The proposed mechanism for the formation of thiourea. [Link]
- Strzyga-Łach, P., et al. (2024). 1,3-Disubstituted Thiourea Derivatives: Promising Candidates for Medicinal Applications with Enhanced Cytotoxic Effects on Cancer Cells.
- Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Journal of Research in Pharmacy, 26(2), 481-491.
- DuBois, K. P., & Erway, W. F. (1946). Studies on the mechanism of action of thiourea and related compounds; inhibition of oxidative enzymes and oxidations catalyzed by copper. Journal of Biological Chemistry, 165(2), 711-721.
- Moriarty, K. J., et al. (1984). Studies on the mechanism of action of dioctyl sodium sulphosuccinate in the human jejunum. Gut, 25(9), 1008-1013.
-
PubChemLite. 1,3-dioctyl-2-thiourea (C17H36N2S). [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
- Reyes-Dorantes, E., et al. (2025). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. International Journal of Corrosion, 2025, 1-11.
-
Semantic Scholar. theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. [Link]
- Ilies, M., et al. (2023). Design, Synthesis and Biological Activities of (Thio)
Sources
- 1. 1,3-Dioctyl-2-thiourea | CymitQuimica [cymitquimica.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34853-57-1 Name: substance-name-is-not-available [xixisys.com]
- 3. PubChemLite - 1,3-dioctyl-2-thiourea (C17H36N2S) [pubchemlite.lcsb.uni.lu]
- 4. 22142 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 8. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajol.info [ajol.info]
- 12. researchgate.net [researchgate.net]
- 13. pfaltzandbauer.com [pfaltzandbauer.com]
- 14. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
